丙硫菌唑-3-羟基-脱硫

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

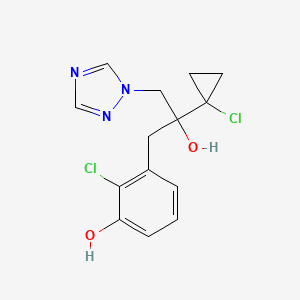

Prothioconazole-3-hydroxy-desthio is a complex organic compound known for its significant applications in various fields, particularly in agriculture as a fungicide. This compound is a derivative of triazole and phenol, featuring a chlorocyclopropyl group, which contributes to its unique chemical properties and effectiveness.

科学研究应用

Prothioconazole-3-hydroxy-desthio has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Medicine: Explored for its therapeutic potential in treating fungal infections and other diseases.

Industry: Widely used as a fungicide in agriculture to protect crops from fungal pathogens.

作用机制

Target of Action

Prothioconazole-3-hydroxy-desthio, also known as 2-Chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol, is a systemic triazolinthione fungicide . Its primary targets are diseases caused by Ascomycetes, Basidiomycetes, and Deuteromycetes in cereals, oilseed rape, and peanuts .

Mode of Action

The compound’s mode of action involves interference with the synthesis of ergosterol in the target fungi . It achieves this by inhibiting CYP51 , an enzyme that catalyzes the demethylation at C14 of lanosterol or 24-methylene dihydrolanosterol . This inhibition leads to morphological and functional changes in the fungal cell membrane .

Biochemical Pathways

The affected biochemical pathway is the ergosterol synthesis pathway in fungi . Ergosterol is a vital component of fungal cell membranes, and its disruption can lead to significant changes in cell membrane structure and function . The inhibition of CYP51 prevents the conversion of lanosterol to ergosterol, disrupting the integrity of the fungal cell membrane .

Pharmacokinetics

In terms of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, prothioconazole-3-hydroxy-desthio is rapidly and extensively absorbed from the gastrointestinal tract . The highest concentrations of the compound are found in the liver, followed by the kidney, fat, thyroid, and adrenal gland . Excretion is initially extensive and relatively rapid, mainly via the feces . There is also evidence of extensive biliary excretion and enterohepatic recirculation .

Result of Action

The result of prothioconazole-3-hydroxy-desthio’s action is the inhibition of fungal growth and reproduction . By interfering with ergosterol synthesis, the compound induces morphological and functional changes in the fungal cell membrane . This disruption of cell membrane integrity inhibits the activity, growth, and reproduction of the fungi .

Action Environment

Environmental factors can influence the action, efficacy, and stability of prothioconazole-3-hydroxy-desthio. For instance, the compound has low mobility in soil , which can affect its distribution and availability to target organisms. Additionally, the compound’s efficacy can be influenced by the specific characteristics of the environment, such as pH and organic matter content . Proper use of protective equipment, such as hats, long-sleeve shirts, long pants, socks, shoes, and rubber or nitrile gloves, can effectively reduce exposure to the compound .

生化分析

Biochemical Properties

Prothioconazole-3-hydroxy-desthio’s fungicidal properties can be attributed to its ability to inhibit CYP51A1 . This enzyme is required to biosynthesize ergosterol, a key component in the cell membrane of fungi . The inhibition of this enzyme disrupts the biosynthesis mechanism of ergosterol, leading to the death of the fungi .

Cellular Effects

In cellular processes, Prothioconazole-3-hydroxy-desthio has been shown to inhibit the activity, growth, and reproduction of Daphnia magna, a type of water flea . This indicates that Prothioconazole-3-hydroxy-desthio can have significant effects on various types of cells and cellular processes .

Molecular Mechanism

The primary mechanism of action involves the inhibition of CYP51, a crucial component in the demethylation process of lanosterol or 24-methyl dihydroano-sterol at position 14 . Disruption of this process results in the impaired biosynthesis mechanism of ergosterol .

Temporal Effects in Laboratory Settings

In laboratory settings, Prothioconazole-3-hydroxy-desthio shows a trend of increasing and then decreasing in wheat plants under two treatment methods . The concentration of Prothioconazole-3-hydroxy-desthio was higher in the high-concentration group than in the low-concentration group .

Dosage Effects in Animal Models

In animal models, the effects of Prothioconazole-3-hydroxy-desthio vary with different dosages . For instance, in Daphnia magna, the 48-h EC50 (concentration for 50% of the maximal effect) of Prothioconazole-3-hydroxy-desthio was 0.132 mg/L .

Metabolic Pathways

Prothioconazole gradually metabolizes to Prothioconazole-3-hydroxy-desthio . The metabolism of Prothioconazole-3-hydroxy-desthio was shown to be similar in all plant groups with Prothioconazole-3-hydroxy-desthio being the predominant compound of the total residues .

Transport and Distribution

Prothioconazole-3-hydroxy-desthio is of low mobility . In all field trials, no residues of Prothioconazole-3-hydroxy-desthio or of its metabolites were detected below 20 cm depth of soils .

Subcellular Localization

Given its role in inhibiting the enzyme CYP51A1, which is involved in the biosynthesis of ergosterol, a key component of the fungal cell membrane , it can be inferred that Prothioconazole-3-hydroxy-desthio likely interacts with this enzyme at the cellular level, potentially within the cell membrane or associated organelles.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Prothioconazole-3-hydroxy-desthio involves multiple steps. One common method includes the nucleophilic substitution reaction between 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole . The reaction is typically carried out under controlled conditions, such as maintaining a specific temperature and using an acid-binding agent to optimize the yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. The process includes precise control of reaction parameters such as temperature, pressure, and the use of catalysts to ensure the consistency and purity of the final product .

化学反应分析

Types of Reactions

Prothioconazole-3-hydroxy-desthio undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl group, potentially forming ketones or aldehydes.

Reduction: The compound can be reduced to alter the chlorocyclopropyl group or the triazole ring.

Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .

相似化合物的比较

Similar Compounds

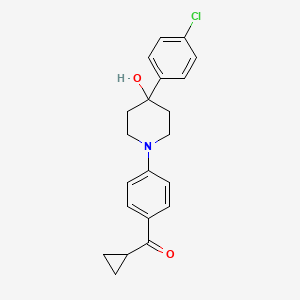

Prothioconazole: A closely related compound with similar antifungal properties.

2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol: Another triazole derivative with comparable chemical structure and applications.

Uniqueness

Prothioconazole-3-hydroxy-desthio stands out due to its specific combination of functional groups, which confer unique chemical properties and enhanced effectiveness as a fungicide. Its ability to inhibit demethylase enzymes more efficiently than some other compounds makes it a valuable tool in agricultural and medical applications .

属性

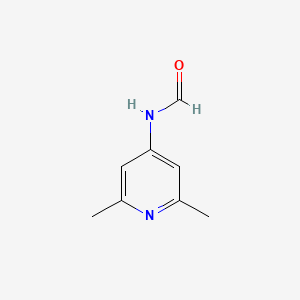

IUPAC Name |

2-chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15Cl2N3O2/c15-12-10(2-1-3-11(12)20)6-14(21,13(16)4-5-13)7-19-9-17-8-18-19/h1-3,8-9,20-21H,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFCZDFLHQXWKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(CC2=C(C(=CC=C2)O)Cl)(CN3C=NC=N3)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401028350 |

Source

|

| Record name | 2-Chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-N-[(1S,9R,16S,19S)-19-Tert-butyl-4-fluoro-22-[4-(hydroxymethyl)-1,3-oxazol-2-yl]-17-oxo-10,26-dioxa-8,18,21-triazahexacyclo[12.9.2.120,23.01,9.02,7.011,24]hexacosa-2(7),3,5,11(24),12,14(25),20,22-octaen-16-yl]-2-hydroxy-3-methylbutanamide](/img/structure/B590851.png)

![1H-4,7-Methanopyrrolo[2,3-c]pyridine](/img/structure/B590855.png)

![4-(4-[1,1'-Biphenyl]-4-yl-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-1-butanone](/img/structure/B590857.png)